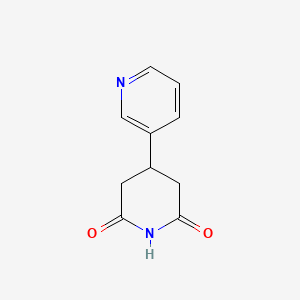
4-(吡啶-3-基)哌啶-2,6-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyridin-3-yl)piperidine-2,6-dione is a heterocyclic compound that features both a pyridine ring and a piperidine-2,6-dione structure
科学研究应用
4-(Pyridin-3-yl)piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of fine chemicals and as an intermediate in organic synthesis
作用机制
Target of Action
The primary target of 4-(Pyridin-3-yl)piperidine-2,6-dione is cereblon (CRBN) . CRBN is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex and plays a crucial role in the mechanism of action of immunomodulatory drugs .
Mode of Action
4-(Pyridin-3-yl)piperidine-2,6-dione acts as a functionalized cereblon ligand . It binds to cereblon, enabling the recruitment of specific proteins to the E3 ubiquitin ligase complex . This leads to the ubiquitination and subsequent degradation of these proteins .
Biochemical Pathways
The compound’s action primarily affects the protein homeostasis pathways . By promoting the degradation of specific proteins, it can influence various cellular processes, including cell cycle progression, signal transduction, and gene expression .
Result of Action
The molecular and cellular effects of 4-(Pyridin-3-yl)piperidine-2,6-dione’s action depend on the specific proteins targeted for degradation. By modulating the levels of these proteins, the compound can influence a variety of cellular functions and potentially exert therapeutic effects .
生化分析
Cellular Effects
It is known to be a functionalized cereblon ligand, suggesting that it may have effects on various types of cells and cellular processes
Molecular Mechanism
It is known to allow rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)piperidine-2,6-dione typically involves the reaction of pyridine derivatives with piperidine-2,6-dione precursors. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form the desired product .
Industrial Production Methods
In industrial settings, the production of 4-(Pyridin-3-yl)piperidine-2,6-dione may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
化学反应分析
Types of Reactions
4-(Pyridin-3-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridine derivatives .
相似化合物的比较
Similar Compounds
Pyrrolidine-2,5-dione: Similar in structure but lacks the pyridine ring.
Piperidine-2,6-dione: Similar core structure but without the pyridine substitution.
Pyridine derivatives: Compounds with a pyridine ring but different substituents.
Uniqueness
4-(Pyridin-3-yl)piperidine-2,6-dione is unique due to its combination of a pyridine ring and a piperidine-2,6-dione structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .
属性
IUPAC Name |
4-pyridin-3-ylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9-4-8(5-10(14)12-9)7-2-1-3-11-6-7/h1-3,6,8H,4-5H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTJBBUZPKBCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2453973.png)
![[(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine](/img/structure/B2453974.png)
![N-(3,4-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2453976.png)
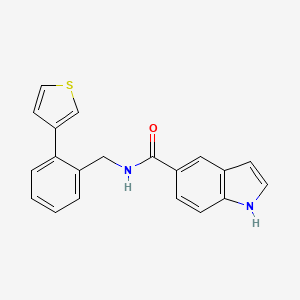
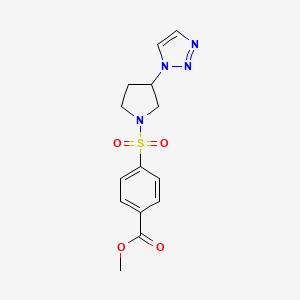
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2453984.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2453985.png)
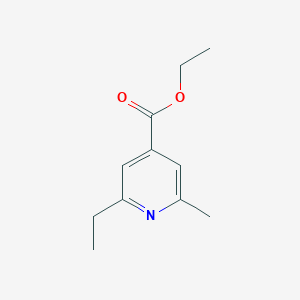
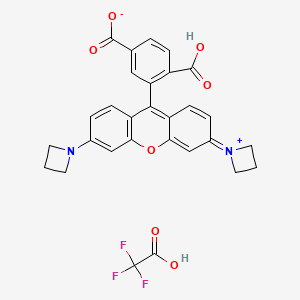
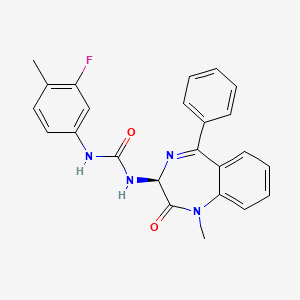
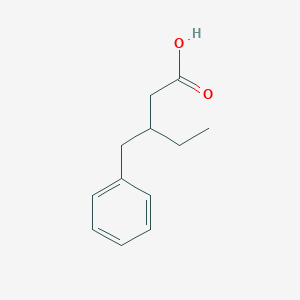
![1-[Phenyl(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole](/img/structure/B2453991.png)
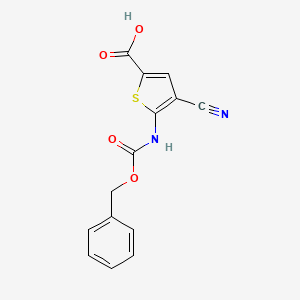
![methyl 2-[(2Z)-2-[(4-methoxybenzoyl)imino]-6-nitro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2453993.png)
